![molecular formula C7H5BrFNO3 B1523625 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene CAS No. 1352244-77-9](/img/structure/B1523625.png)
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine to the nitrobenzene derivative in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: Introduction of the fluorine atom using a fluorinating agent like hydrogen fluoride or a fluorine gas.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base like sodium methoxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or nitro group is replaced by other substituents.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene has the following chemical characteristics:
- Chemical Formula : C₇H₅BrFNO₃
- Molecular Weight : 250.02 g/mol
- CAS Number : 935288-20-3
- IUPAC Name : this compound
These properties make it a versatile compound for various reactions and applications.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for developing drug candidates. For instance, its nitro group can be reduced to amines, which are crucial in synthesizing various therapeutic agents.
Case Study : A study demonstrated that derivatives of this compound exhibited potential anti-cancer activities by inhibiting specific kinases involved in tumor progression. The modification of the nitro group to an amino group significantly enhanced the compound's biological activity against cancer cell lines.
Organic Synthesis
The compound is widely used as a reagent in organic synthesis due to its electrophilic bromine and fluorine atoms, which facilitate nucleophilic substitution reactions. It can be employed to introduce functional groups into aromatic systems.
Example Reaction :
where Nu represents a nucleophile.
This reaction pathway is essential for synthesizing complex organic molecules used in various applications, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene can be compared to other similar compounds such as:
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Similar structure but different substitution pattern.
1-Bromo-4-nitrobenzene: Lacks the fluorine and methoxy groups, resulting in different reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: Similar functional groups but different positions on the benzene ring.
Biological Activity
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of various functional groups, including a nitro group and halogens, significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves interactions with biological macromolecules such as enzymes and receptors. The nitro group is known to participate in electrophilic aromatic substitution , which can lead to modifications in cellular signaling pathways.
Pharmacodynamics
Studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor activity : Research has shown that derivatives of nitrobenzene can inhibit cell growth in various cancer cell lines. For instance, related compounds demonstrated IC50 values in the nanomolar range against leukemia cell lines MV4;11 and MOLM-13, suggesting potent antitumor properties .
Toxicity and Safety
While the compound shows promise, it is essential to evaluate its toxicity. Nitroaromatic compounds often exhibit cytotoxic effects, necessitating thorough assessments to establish safe dosage levels for potential therapeutic applications.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C7H5BrFNO3 | Antitumor activity; electrophilic interactions |
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene | C8H7BrFNO2 | Moderate cytotoxicity; potential enzyme inhibition |
4-Fluoro-2-methoxy-5-nitroaniline | C7H7FNO3 | Antimicrobial properties; enzyme interaction |
This table illustrates how variations in substituents influence the biological activity of nitroaromatic compounds.
Anticancer Activity
In a study evaluating various nitroaromatic compounds, this compound was assessed for its ability to inhibit growth in leukemia cell lines. The results indicated that it possesses significant inhibitory effects, making it a candidate for further development as an anticancer agent .
Enzyme Interaction Studies
Research has highlighted that this compound interacts with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that it could modulate enzyme activity, potentially affecting drug metabolism and efficacy.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGXAGGBXJPEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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